molecular formula C10H13NO2 B3051605 Propyl 3-aminobenzoate CAS No. 35007-02-4

Propyl 3-aminobenzoate

Cat. No.: B3051605
CAS No.: 35007-02-4
M. Wt: 179.22 g/mol
InChI Key: WPRQYDFLCDTFGC-UHFFFAOYSA-N
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Description

Propyl 3-aminobenzoate is an organic compound with the molecular formula C10H13NO2. It is an ester derivative of 3-aminobenzoic acid, where the carboxyl group is esterified with propanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-aminobenzoate can be synthesized through the esterification of 3-aminobenzoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Propyl 3-aminobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propyl 3-aminobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use as a local anesthetic and its effects on biological systems.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of propyl 3-aminobenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may block sodium channels in nerve cells, preventing the transmission of pain signals. The ester group allows it to penetrate biological membranes, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminobenzoate: Similar structure but with an ethyl group instead of a propyl group.

    Methyl 3-aminobenzoate: Contains a methyl group instead of a propyl group.

    Propyl 4-aminobenzoate: Similar structure but with the amino group in the para position.

Uniqueness

Propyl 3-aminobenzoate is unique due to its specific ester and amino group positioning, which influences its chemical reactivity and biological activity. Its propyl ester group provides distinct physicochemical properties compared to its ethyl and methyl counterparts.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and exhibit specific biological activities, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

propyl 3-aminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRQYDFLCDTFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579461
Record name Propyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35007-02-4
Record name Propyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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